1-(4-Hydroxy-2,5-dimethylphenyl)-2,2-dimethylpropan-1-one is an organic compound recognized for its potential applications in various scientific fields, including chemistry and biology. This compound features a hydroxyl group and a ketone functional group, which contribute to its reactivity and biological activity.
The compound can be synthesized from readily available starting materials, specifically 4-hydroxy-2,5-dimethylbenzaldehyde and 2,2-dimethylpropan-1-one, through a condensation reaction facilitated by a base catalyst such as sodium hydroxide.
This compound is classified as a ketone due to the presence of the carbonyl group (C=O) and also falls under the category of phenolic compounds due to the hydroxyl group attached to the aromatic ring. Its structure allows it to participate in various chemical reactions typical of both ketones and phenols.
The synthesis of 1-(4-Hydroxy-2,5-dimethylphenyl)-2,2-dimethylpropan-1-one typically involves the following steps:
The reaction conditions typically include heating the mixture under reflux to facilitate the reaction between the aldehyde and ketone. Monitoring can be done using thin-layer chromatography to ensure completion of the reaction.
The molecular formula for 1-(4-Hydroxy-2,5-dimethylphenyl)-2,2-dimethylpropan-1-one is C13H18O2. The structure consists of a dimethyl-substituted phenol linked to a dimethylpropanone moiety.
| Property | Value |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 1-(4-hydroxy-2,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
| InChI | InChI=1S/C13H18O2/c1-8-7... |
| InChI Key | VYMRAVYNKNUAMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1O)C)C(=O)C(C)(C)C |
The compound's structure can be visualized using molecular modeling software or through computational chemistry methods to analyze its geometric and electronic properties.
1-(4-Hydroxy-2,5-dimethylphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(4-Hydroxy-2,5-dimethylphenyl)-2,2-dimethylpropan-1-one involves interactions with specific biological targets:
The compound may modulate signaling pathways related to oxidative stress and inflammation by interacting with enzymes or receptors within biological systems. This interaction can lead to physiological changes that may have therapeutic implications.
Research indicates that compounds with similar structures exhibit antimicrobial and antioxidant properties, suggesting that this compound may possess similar activities.
The compound is typically a solid at room temperature with specific melting points that can vary based on purity. Its solubility in organic solvents like ethanol and chloroform makes it suitable for various applications in organic synthesis.
Key chemical properties include:
1-(4-Hydroxy-2,5-dimethylphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: